![molecular formula C28H25FN2O3 B2367592 N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-90-1](/img/structure/B2367592.png)
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O3 and its molecular weight is 456.517. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties of Quinoline Derivatives
Research on quinoline derivatives, such as those involving amide-containing isoquinoline compounds, highlights the structural versatility of these molecules. Studies have shown that quinoline derivatives can form gels, crystalline solids, and host–guest complexes, exhibiting strong fluorescence emission under specific conditions. These properties suggest potential applications in material science for the development of novel photoluminescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Anticancer Activities
Quinazolinone derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. Some compounds have shown significant activities against various bacterial and fungal strains, as well as anticancer effects against human colon cancer cell lines, suggesting their potential as lead compounds for developing new therapeutic agents (Deep et al., 2013).
Molecular Docking and Biological Potentials
Molecular docking studies of quinazolinone analogues have provided insights into their interactions with biological targets, such as cyclooxygenase enzymes. These studies help to understand the molecular basis of their biological activities and can guide the design of more potent and selective drug candidates (Mary et al., 2020).
Environmental Analysis
Some research also focuses on the detection and analysis of quinoline derivatives in environmental samples, emphasizing the importance of monitoring these compounds due to their widespread use and potential environmental impact (Zimmerman, Schneider, & Thurman, 2002).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O3/c1-4-19-6-12-25-23(14-19)28(34)24(27(33)20-7-9-21(29)10-8-20)15-31(25)16-26(32)30-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXTYXUUZPIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide |
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